molecular formula C11H12F3IN2O B1391940 N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide CAS No. 1002916-67-7

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Cat. No.: B1391940
CAS No.: 1002916-67-7
M. Wt: 372.13 g/mol
InChI Key: QHTWALZDQQXFBA-UHFFFAOYSA-N
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Description

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a chemical compound characterized by the presence of iodine, trifluoromethyl, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide typically involves the iodination of a pyridine derivative followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations. For instance, the iodination step may involve the use of iodine and a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
  • 2-Iodo-5-trifluoromethyl-pyridine
  • 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is unique due to the presence of the pivalamide group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

N-[3-iodo-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3IN2O/c1-10(2,3)9(18)17-8-7(15)4-6(5-16-8)11(12,13)14/h4-5H,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTWALZDQQXFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(5-(trifluoromethyl)pyridin-2-yl)pivalamide (22 g, 89.4 mmole) and TMEDA (33.3 ml, 223.4 mmole) were dissolved in THF (400 ml) under nitrogen and n-BuLi (139.6 ml, 223.4 mmole; 1.6 M solution in n-hexane) was added dropwise at −75° C. The mixture was stirred for 2 hours at −75° C. While maintaining this temperature a solution of iodine (56.7 g, 223.4 mmole) in THF (280 ml) was added dropwise and the reaction mixture was stirred for 2 hours. The reaction mixture was heated to 0° C. and quenched with saturated aqueous sodium thiosulfate solution. The aqueous phase was extracted with DCM (2×150 ml) and the combined organic phases were dried over MgSO4. After filtering off the drying agent and removing the solvent on a rotary evaporator the residue was purified by means of column chromatography (ether: cyclohexane=1:1) and N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide (13 g, 39.1%) was thereby obtained.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
33.3 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
139.6 mL
Type
reactant
Reaction Step Two
Quantity
56.7 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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